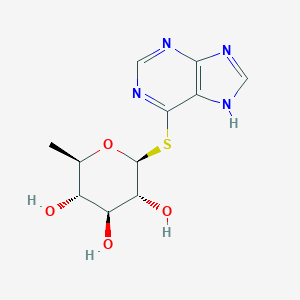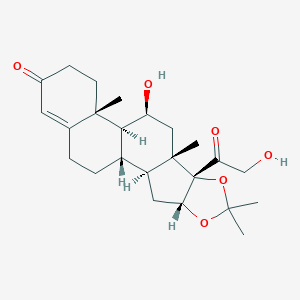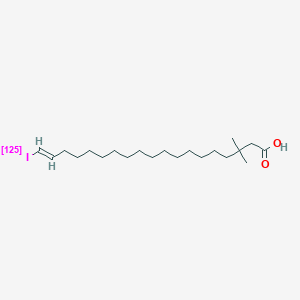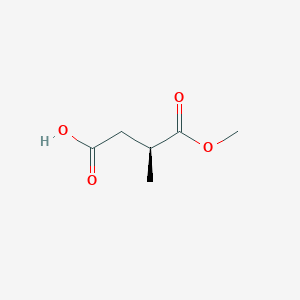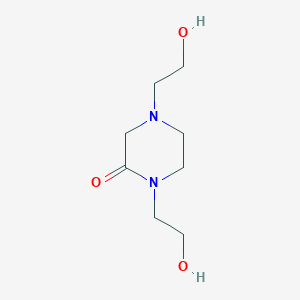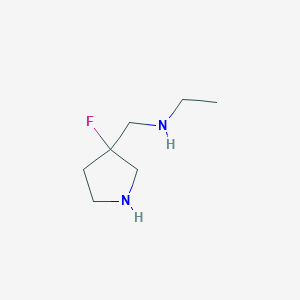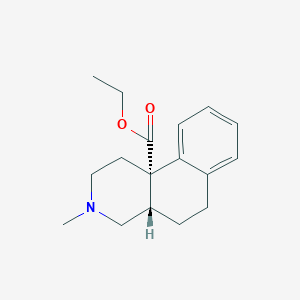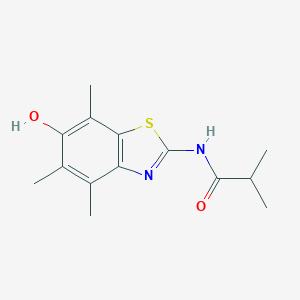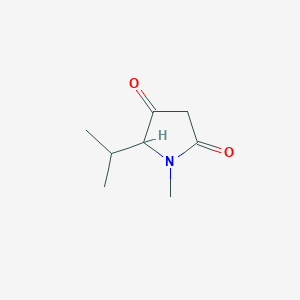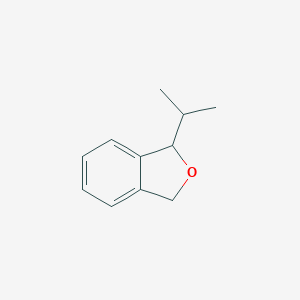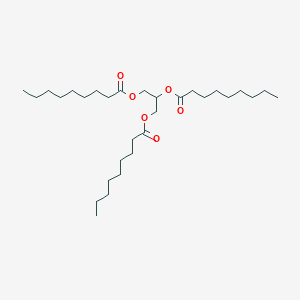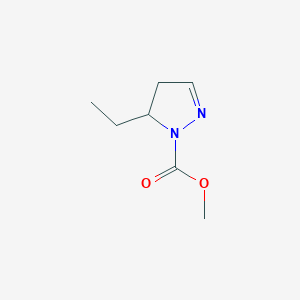
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate, commonly known as MEP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of MEP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, as well as to activate antioxidant enzymes that protect against oxidative stress. Additionally, MEP has been shown to modulate the expression of genes involved in cell growth and differentiation, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Biochemische Und Physiologische Effekte
MEP has been shown to exhibit a range of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, MEP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. These effects suggest that MEP may have potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MEP has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, MEP has been shown to exhibit low toxicity in animal studies, suggesting that it may be safe for use in human studies. However, there are also limitations to the use of MEP in lab experiments, including its limited solubility in water and its relatively short half-life in the body. These limitations may affect the efficacy of MEP in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MEP. One area of interest is the development of new synthetic methods for MEP that may improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MEP and to determine its potential as a therapeutic agent for the treatment of various diseases. Finally, studies are needed to determine the optimal dosage and administration route for MEP in humans, as well as to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
MEP can be synthesized through the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of MEP. This synthesis method has been well-established and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
MEP has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and toxicology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MEP has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
121306-81-8 |
|---|---|
Produktname |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl 3-ethyl-3,4-dihydropyrazole-2-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-3-6-4-5-8-9(6)7(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BHLOOHRJCILVDA-UHFFFAOYSA-N |
SMILES |
CCC1CC=NN1C(=O)OC |
Kanonische SMILES |
CCC1CC=NN1C(=O)OC |
Synonyme |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



